molecular formula C17H12N2 B3052153 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine CAS No. 38922-71-3

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B3052153
CAS No.: 38922-71-3
M. Wt: 244.29 g/mol
InChI Key: MHMQWLFOKMOGLI-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining an imidazo[1,2-a]pyridine core with a naphthalene moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with naphthaldehyde, followed by cyclization. One common method includes:

Industrial Production Methods: Industrial synthesis often employs similar routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its luminescent properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the naphthalene moiety.

    Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

Properties

IUPAC Name

2-naphthalen-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMQWLFOKMOGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347164
Record name ST50780729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-71-3
Record name ST50780729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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